Dihidrocloruro de Pramipexol
Descripción general
Descripción
El dihidrocloruro de pramipexol es un agonista de la dopamina no ergótico que se utiliza principalmente para tratar los síntomas de la enfermedad de Parkinson y el síndrome de piernas inquietas (SPI). Fue aprobado por primera vez por la FDA en 1997 para la enfermedad de Parkinson y más tarde en 2006 para el SPI . Este compuesto es conocido por su eficacia en el alivio de síntomas como temblor, rigidez y bradicinesia (lentitud de movimiento) .
Aplicaciones Científicas De Investigación
El dihidrocloruro de pramipexol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo en estudios que involucran agonistas de la dopamina.
Biología: Se emplea en la investigación de los sistemas dopaminérgicos y su papel en diversos trastornos neurológicos.
Medicina: Se estudia ampliamente por sus efectos terapéuticos en la enfermedad de Parkinson y el síndrome de piernas inquietas.
Industria: Utilizado en el desarrollo de formulaciones de liberación prolongada y geles intranasales para una mejor administración de fármacos
Mecanismo De Acción
El dihidrocloruro de pramipexol actúa como un agonista de la dopamina con alta especificidad para la subfamilia D2 de los receptores de dopamina. También se une a los receptores D3 y D4. Al estimular estos receptores, el pramipexol imita los efectos de la dopamina, aliviando así los síntomas de la enfermedad de Parkinson y el síndrome de piernas inquietas . En los sistemas dopaminérgicos normales, actúa sobre los autorreceptores presinápticos D2 y D3 de la dopamina, suprimiendo la síntesis y la liberación sináptica de dopamina .
Compuestos similares:
Ropinirol: Otro agonista de la dopamina no ergótico utilizado para la enfermedad de Parkinson y el SPI.
Rotigotina: Un agonista de la dopamina disponible como parche transdérmico para la enfermedad de Parkinson y el SPI.
Apomorfina: Un agonista de la dopamina utilizado para la enfermedad de Parkinson avanzada.
Comparación: El this compound es único en su alta especificidad para los receptores D2 y su eficacia tanto en la enfermedad de Parkinson como en el síndrome de piernas inquietas. En comparación con el ropinirol y la rotigotina, el pramipexol tiene una vida media más larga, lo que permite una dosificación menos frecuente . Además, sus formulaciones de liberación prolongada proporcionan efectos terapéuticos sostenidos .
Análisis Bioquímico
Biochemical Properties
Pramipexole dihydrochloride plays a crucial role in biochemical reactions by acting as an agonist for dopamine receptors, specifically the D2, D3, and D4 subtypes . It binds with higher affinity to D3 receptors compared to D2 and D4 receptors . This interaction helps restore dopamine signaling in the striatum, a key brain region involved in motor control . Additionally, pramipexole dihydrochloride can indirectly increase growth hormone levels by inhibiting somatostatin .
Cellular Effects
Pramipexole dihydrochloride influences various cellular processes, particularly in neurons. It affects cell signaling pathways by activating dopamine receptors, which leads to changes in cyclic AMP (cAMP) levels and subsequent downstream effects . This activation can alter gene expression and cellular metabolism, promoting neuronal survival and function . In Parkinson’s disease, pramipexole dihydrochloride helps improve motor function by enhancing dopamine signaling in the striatum and substantia nigra .
Molecular Mechanism
At the molecular level, pramipexole dihydrochloride exerts its effects by binding to dopamine receptors, particularly D3 receptors . This binding stimulates dopamine activity in the striatum and substantia nigra, regions critical for motor control . The drug’s high affinity for D3 receptors is believed to contribute to its efficacy in treating Parkinson’s disease and RLS . Additionally, pramipexole dihydrochloride can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pramipexole dihydrochloride have been observed to change over time. The drug is rapidly absorbed, reaching peak concentrations within approximately two hours . Its terminal half-life is about 8 hours in young healthy volunteers and 12 hours in elderly volunteers . Long-term studies have shown that pramipexole dihydrochloride remains stable and effective over extended periods, with consistent therapeutic effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of pramipexole dihydrochloride vary with different dosages. Low doses have been shown to improve motor function and reduce symptoms of Parkinson’s disease . Higher doses can lead to adverse effects such as nausea, fatigue, and hallucinations . Studies have also demonstrated that pramipexole dihydrochloride can induce antidepressant-like effects in animal models of depression .
Metabolic Pathways
Pramipexole dihydrochloride is primarily excreted unchanged in the urine, indicating minimal metabolism . The drug’s high bioavailability (>90%) suggests efficient absorption and limited presystemic metabolism . It does not undergo significant hepatic metabolism, and no major metabolites have been identified in plasma or urine .
Transport and Distribution
Pramipexole dihydrochloride is extensively distributed within the body, with a volume of distribution of approximately 500 liters . It is about 15% bound to plasma proteins and distributes into red blood cells . The drug’s distribution is influenced by its high affinity for dopamine receptors, particularly in the brain regions involved in motor control .
Subcellular Localization
The subcellular localization of pramipexole dihydrochloride is primarily within neurons, where it targets dopamine receptors on the cell membrane . The drug’s activity is influenced by its ability to cross the blood-brain barrier and reach the striatum and substantia nigra . Pramipexole dihydrochloride’s localization to these regions is critical for its therapeutic effects in treating Parkinson’s disease and RLS .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del dihidrocloruro de pramipexol implica varios pasos:
Condensación y protección: La amina del aminociclohexanol se condensa y protege utilizando cloruro de propionilo para obtener p-propionilciclohexanol.
Oxidación catalítica: Este intermedio se somete a oxidación catalítica para formar p-propionilciclohexanona.
Bromación oxidativa y condensación de Hantzsch: El siguiente paso implica bromación oxidativa seguida de condensación de Hantzsch para producir 2-amino-6-propionilamino-4,5,6,7-tetrahidrobenzotiazol.
Reducción: El hidruro de diisobutíl aluminio se utiliza para reducir este compuesto a 2-amino-6-propilamino-4,5,6,7-tetrahidrobenzotiazol.
Resolución y formación de sal: Finalmente, se llevan a cabo la resolución con ácido L-(+)-tartárico y la formación de sal para obtener this compound.
Métodos de producción industrial: En entornos industriales, el this compound se produce agregando (S)-(-)-2-amino-6-propilamino-4,5,6,7-tetrahidrobenzotiazol a acetona, seguido de la adición de ácido clorhídrico concentrado para ajustar el pH. Luego, la mezcla se agita, se filtra y se recristaliza utilizando etanol al 90% para obtener el producto final .
Tipos de reacciones:
Oxidación: El this compound puede sufrir reacciones de oxidación, particularmente durante su síntesis.
Reducción: El compuesto se reduce utilizando hidruro de diisobutíl aluminio durante su preparación.
Sustitución: Se involucran varias reacciones de sustitución en la síntesis, como el uso de cloruro de propionilo para la protección de aminas.
Reactivos y condiciones comunes:
Cloruro de propionilo: Utilizado para la protección de aminas.
Hidruro de diisobutíl aluminio: Utilizado para la reducción.
Ácido L-(+)-tartárico: Utilizado para la resolución y la formación de sal.
Productos principales formados:
2-Amino-6-propionilamino-4,5,6,7-tetrahidrobenzotiazol: Un intermedio en la síntesis.
2-Amino-6-propilamino-4,5,6,7-tetrahidrobenzotiazol: Otro intermedio antes del producto final.
Comparación Con Compuestos Similares
Ropinirole: Another non-ergot dopamine agonist used for Parkinson’s disease and RLS.
Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease and RLS.
Apomorphine: A dopamine agonist used for advanced Parkinson’s disease.
Comparison: Pramipexole dihydrochloride is unique in its high specificity for D2 receptors and its efficacy in both Parkinson’s disease and Restless Legs Syndrome. Compared to ropinirole and rotigotine, pramipexole has a longer half-life, allowing for less frequent dosing . Additionally, its extended-release formulations provide sustained therapeutic effects .
Propiedades
IUPAC Name |
(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-KLXURFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146623 | |
Record name | Pramipexole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104632-25-9 | |
Record name | Pramipexole dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pramipexole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6S)-N6-propyl-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2HD0M28N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.